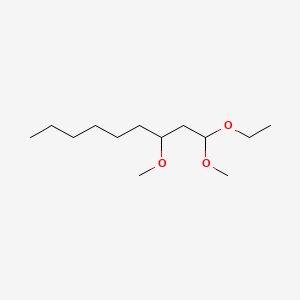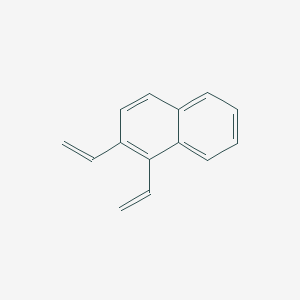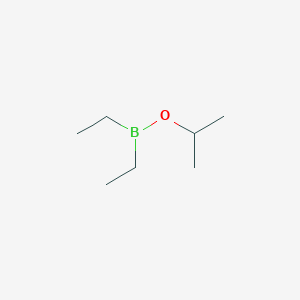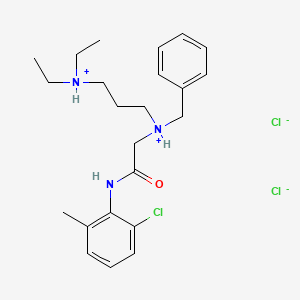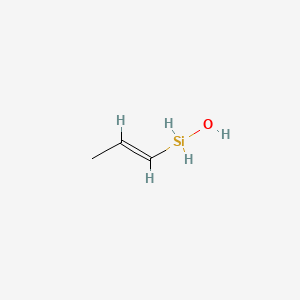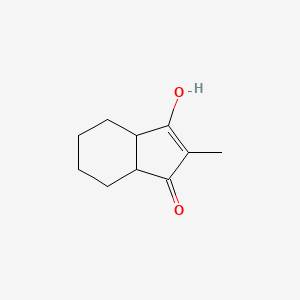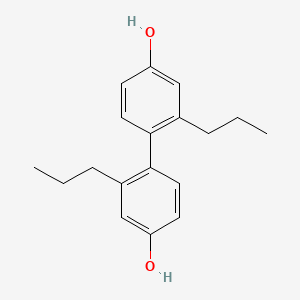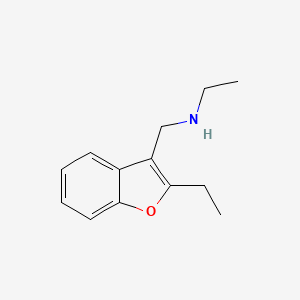
N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a diethylamino-ethyl group and three amino groups at positions 2, 4, and 6. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with diethylamino-ethylamine under controlled conditions. One common method includes the use of pyrimidine-2,4,6-triamine as a starting material, which is then reacted with diethylamino-ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Scientific Research Applications
N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N4-(2-diethylamino-ethyl)-pyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:
4-amino-N-[2-(diethylamino)ethyl]benzamide: This compound shares a similar diethylamino-ethyl group but differs in the core structure, which is a benzamide instead of a pyrimidine ring.
N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide: Another compound with a diethylamino-ethyl group, but with a glycinamide core structure.
The uniqueness of this compound lies in its pyrimidine core, which imparts distinct chemical properties and reactivity compared to the benzamide and glycinamide derivatives.
Properties
Molecular Formula |
C10H20N6 |
|---|---|
Molecular Weight |
224.31 g/mol |
IUPAC Name |
4-N-[2-(diethylamino)ethyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H20N6/c1-3-16(4-2)6-5-13-9-7-8(11)14-10(12)15-9/h7H,3-6H2,1-2H3,(H5,11,12,13,14,15) |
InChI Key |
OVRIIUWNHXGRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC(=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



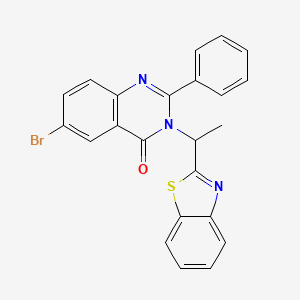
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
